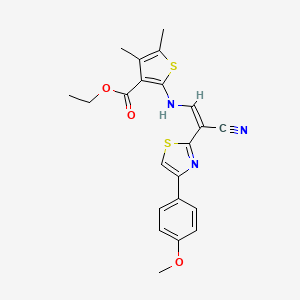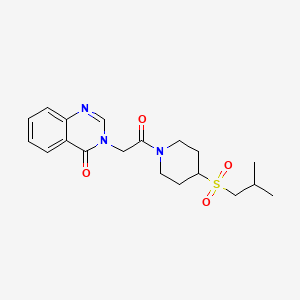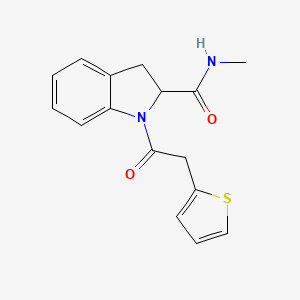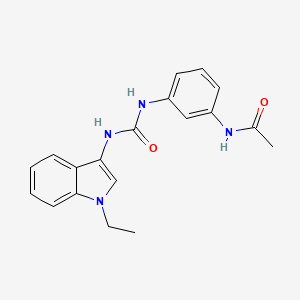![molecular formula C21H18ClN5O2S B2717637 N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-10-2](/img/structure/B2717637.png)
N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[3,2-b][1,2,4]triazoles are a class of heterocyclic compounds that have been studied for their potential anticancer properties . Oxalamides, on the other hand, are a type of amide, a functional group that is often found in pharmaceuticals.
Synthesis Analysis
Thiazolo[3,2-b][1,2,4]triazoles can be synthesized using various methods . One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
Thiazolo[3,2-b][1,2,4]triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms . They are found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Applications De Recherche Scientifique
Antiallergy and Antimicrobial Agents
A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a structural resemblance with the compound , revealed potent antiallergy activity in a rat PCA model. These compounds, synthesized through a series of chemical reactions involving acetophenone, thiourea, iodine, and ethyloxalyl chloride, displayed significant potency in comparison to disodium cromoglycate, especially after hydrolysis of the oxamates, indicating their potential as antiallergy agents (Hargrave, Hess, & Oliver, 1983).
Structural Characterization and Synthesis
Research into the structural characterization of compounds with similar chemical structures, such as isostructural thiazoles synthesized and analyzed through single crystal diffraction, highlights the significance of understanding molecular conformation and geometry in the design of chemically active agents. These studies provide a foundation for the synthesis of compounds with optimized properties for specific applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Bioactivity and Crystal Structure
Another related compound, characterized by X-ray diffraction, demonstrated not only insecticidal activity but also fungicidal and anti-tumor activities, suggesting the potential biomedical applications of these chemical families. This underscores the diverse bioactivity that can be expected from compounds within this chemical class, including the one (Liu et al., 2013).
Antimicrobial and Antifungal Activities
The synthesis of formazans from Mannich base derivatives, including those related to thiazole compounds, demonstrated moderate antimicrobial activity against a variety of pathogens. This suggests the compound could potentially be explored for its antimicrobial properties, aligning with the broader research trends aiming at combating microbial resistance (Sah et al., 2014).
Corrosion Inhibition
Studies on thiazole and thiadiazole derivatives for corrosion inhibition of iron highlight the application of these compounds in industrial settings, focusing on the preservation of materials. Such research implies that compounds with similar structures could be explored for their protective properties in material science and engineering (Kaya et al., 2016).
Mécanisme D'action
While the specific mechanism of action for “N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is not known, thiazolo[3,2-b][1,2,4]triazoles in general have been studied for their potential biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, and anticancer activities .
Orientations Futures
The synthesis and study of thiazolo[3,2-b][1,2,4]triazoles and related compounds is a promising area of research, particularly in the field of medicinal chemistry . Future research may focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which could be very useful for the discovery of new drug candidates .
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-3-2-4-14(11-13)18-25-21-27(26-18)17(12-30-21)9-10-23-19(28)20(29)24-16-7-5-15(22)6-8-16/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTDCHMHXLKBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2717556.png)
![1-cyclopropyl-2-[(9-methyl-9H-purin-6-yl)amino]-1-phenylethan-1-ol](/img/structure/B2717558.png)

![Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2717560.png)

![5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B2717562.png)
![10-(2,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2717564.png)

![1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2717569.png)
![2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2717570.png)

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione](/img/structure/B2717575.png)
